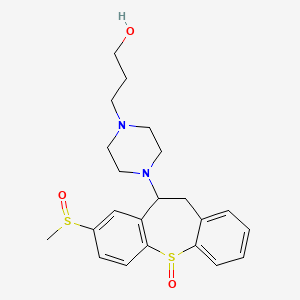

Oxyprothepin 5,8-disulfide

Description

Historical Context and Evolution of Thiepine-Derived Psychopharmacological Agents

The journey of thiepine-based drugs is rooted in the broader history of tricyclic compounds, which revolutionized psychiatric medicine in the mid-20th century. wikipedia.orgnih.gov The discovery of the antipsychotic properties of chlorpromazine, a phenothiazine (B1677639) derivative, in the early 1950s spurred the exploration of other three-ringed structures. nih.govnih.gov This led to the development of various classes of tricyclic antidepressants and antipsychotics, including the dibenzothiepins. wikipedia.org

The parent compound, thiepine (B12651377) (C₆H₆S), is an unstable seven-membered heterocycle containing a sulfur atom. chem960.com However, its fused-ring derivatives, such as benzothiepines and particularly dibenzothiepines, exhibit greater stability and have proven to be a rich source of pharmacologically active agents. chem960.commdpi.com These compounds, including the well-known antipsychotic zotepine, typically interact with dopamine (B1211576) and serotonin (B10506) receptors in the brain. ontosight.aiacs.org The development of these agents marked a significant step forward in creating "atypical" antipsychotics, which aimed for a better side-effect profile compared to their "typical" predecessors. rightanswerknowledge.comwikipedia.orgourworldindata.org

The research into thiepine derivatives has been extensive, with numerous studies focusing on the synthesis and structure-activity relationships of these compounds to optimize their neuroleptic activity. grafiati.comdntb.gov.ua Modifications to the tricyclic core and the piperazine (B1678402) side chain have been key areas of investigation to modulate receptor affinity and pharmacological effects. ontosight.aiontosight.ai

The Significance of Disulfide Bonds in Neuroactive Compound Design and Function

Disulfide bonds (R-S-S-R') are covalent linkages formed from the oxidation of two thiol groups. In biochemistry, they are crucial for stabilizing the three-dimensional structures of peptides and proteins, including many that are neuroactive. monash.edufrontiersin.orgnih.gov The conformational constraint imposed by a disulfide bridge can be vital for a molecule's ability to bind to its target receptor with high affinity and selectivity. frontiersin.org

In drug design, the incorporation of a disulfide bond is a strategic choice. monash.edursc.org It can enhance the pharmacological properties of a compound, such as its stability and activity under physiological conditions. researchgate.net Disulfide bonds can also be designed to be cleaved in specific biological environments, a property exploited in the design of prodrugs that release the active agent at the target site. rsc.org The redox environment of the body, which varies between the bloodstream and the intracellular space, provides a natural mechanism for the selective cleavage of these bonds. rsc.org

While more common in peptide and protein therapeutics, the principles of using disulfide bonds to create specific molecular architectures and influence biological activity are also applicable to smaller organic molecules. nih.gov The presence of a disulfide bond within a neuroactive compound could therefore be expected to significantly influence its conformational flexibility and interaction with its biological target.

Definitional Scope and Academic Relevance of Oxyprothepin (B1217814) 5,8-disulfide within Contemporary Medicinal Chemistry

Oxyprothepin 5,8-disulfide is a compound identified by the CAS number 41931-98-0. frontiersin.org Public chemical databases also list it under the name 3-[4-(3-methylsulfinyl-11-oxo-5,6-dihydrobenzo[b] monash.edubenzothiepin-5-yl)piperazin-1-yl]propan-1-ol and the identifier VUFB-12368. chem960.comnih.gov This alternative nomenclature suggests a structure containing a sulfoxide (B87167) and a thioether within the dibenzothiepin core, rather than a true disulfide bridge. This discrepancy highlights a potential ambiguity in its common naming versus its registered chemical structure.

The academic literature specifically detailing the synthesis, properties, and biological activity of a compound explicitly named this compound is notably scarce. Its relevance in contemporary medicinal chemistry appears to be more as a potential metabolite or a derivative within the broader class of oxyprothepin-related substances. cas.cz Oxyprothepin itself is a dibenzothiepin derivative that has been studied for its neuroleptic properties. vulcanchem.comcas.cz

The study of related compounds, such as various oxyprothepin metabolites and other 8-substituted thiepin derivatives, provides a framework for understanding the potential significance of a molecule like this compound. cas.cz The exploration of such derivatives is crucial for understanding the metabolism and full pharmacological profile of the parent drug.

Given the limited direct research, the academic relevance of this compound currently lies in its position as a structural analog within a well-established class of psychoactive compounds and as a subject for further investigation to clarify its structure and potential neuropharmacological activity.

Data Tables

Table 1: General Characteristics of Thiepine-Derived Antipsychotics

| Feature | Description |

| Core Structure | Typically a dibenzo[b,f]thiepin (B8686691) tricyclic system. mdpi.com |

| Mechanism of Action | Primarily antagonism of dopamine (D2) and serotonin (5-HT2A) receptors. ontosight.aiacs.org |

| Therapeutic Applications | Treatment of schizophrenia and other psychotic disorders. acs.orgwikipedia.org |

| Key Examples | Zotepine, Dosulepin, Damotepine. chem960.com |

Table 2: Theoretical Impact of a Disulfide Bond in a Neuroactive Compound

| Property | Potential Effect of a Disulfide Bond |

| Conformational Rigidity | Increased structural constraint, potentially leading to higher receptor selectivity. frontiersin.org |

| Stability | Enhanced stability, but also susceptible to cleavage in specific redox environments. rsc.orgresearchgate.net |

| Prodrug Potential | Can be used as a cleavable linker for targeted drug delivery. rsc.org |

| Synthesis | Presents specific challenges and opportunities in chemical synthesis. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-(3-methylsulfinyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S2/c1-28(26)18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)29(22)27)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARRSOBQHUTGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3CC2N4CCN(CC4)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962069 | |

| Record name | 11-[4-(3-Hydroxypropyl)piperazin-1-yl]-2-(methanesulfinyl)-10,11-dihydro-5H-5lambda~4~-dibenzo[b,f]thiepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41931-98-0 | |

| Record name | 1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfinyl)dibenzo(b,f)thiepin-10-yl)-, S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-[4-(3-Hydroxypropyl)piperazin-1-yl]-2-(methanesulfinyl)-10,11-dihydro-5H-5lambda~4~-dibenzo[b,f]thiepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Pathways for Oxyprothepin 5,8 Disulfide

Total Synthesis Approaches to the Dibenzothiepine Core Structure

The dibenzo[b,f]thiepine skeleton is the central structural motif of Oxyprothepin (B1217814) and its derivatives. Its synthesis involves the formation of a seven-membered ring containing a sulfur atom fused to two benzene rings. General strategies for constructing such tricyclic systems often rely on cyclization reactions that form one of the carbon-sulfur or carbon-carbon bonds of the central ring. One common approach involves the reaction of biphenyl derivatives with a sulfur source in the presence of a catalyst like aluminum chloride chemicalbook.com.

Alternative strategies for related structures, such as dibenzo[b,f] nih.govresearchgate.netthiazepines, have been developed and offer insights into potential routes. For instance, efficient one-pot syntheses starting from commercially available materials like 1-chloro-2-nitrobenzene have been reported, proceeding through multiple in-situ steps to yield the tricyclic core in high yield . Another versatile method for building related benzothiazepine systems is the cyclization of 2-aminothiophenols with α,β-unsaturated carbonyl compounds researchgate.net. These methodologies highlight the types of precursor molecules and reaction pathways that could be adapted for the assembly of the specific dibenzothiepine core of Oxyprothepin.

Regioselective Functionalization at Positions 5 and 8

Achieving regioselective functionalization at specific positions, such as the 5 and 8 positions on the dibenzothiepine core, is critical for introducing the necessary thiol groups for disulfide formation. Directing substituents to specific locations on an aromatic system can be challenging. Modern synthetic chemistry has made significant strides in C-H functionalization, which allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.

While specific C-H functionalization methods for the dibenzothiepine system are not widely documented, principles from related heterocyclic systems are applicable. For example, transition metal catalysis is a powerful tool for achieving regioselectivity mdpi.com. Iridium-catalyzed C-H borylation is one such method that can install a versatile boronic ester group onto a specific position of a heteroaromatic ring, which can then be further manipulated nih.gov. For benzothiophenes, a related sulfur-containing heterocycle, palladium-catalyzed methods have been developed for completely regioselective C3 arylation semanticscholar.org. The choice of catalyst, directing groups on the substrate, and reaction conditions are all crucial factors in controlling the position of functionalization.

Stereocontrol in the Formation of Chiral Centers

Stereocontrol is a fundamental aspect of synthesizing complex, biologically active molecules. In the context of Oxyprothepin, chiral centers may be present, particularly in the side chain attached to the dibenzothiepine nucleus. The establishment of these chiral centers with the correct spatial orientation is paramount.

Several strategies exist for controlling stereochemistry during a synthesis. Substrate-controlled reactions utilize the existing stereochemistry in a molecule to direct the formation of new chiral centers chemrxiv.org. Alternatively, reagent-controlled methods employ chiral reagents or catalysts to induce stereoselectivity. A powerful example is the use of chiral auxiliaries, such as in Evans asymmetric aldol reactions, which can create new stereocenters with high diastereoselectivity nih.gov. After the desired stereochemistry is set, the auxiliary can be cleaved to reveal the final product nih.gov. The selection of a specific stereocontrol strategy depends on the target molecule's structure and the specific transformation being performed.

Disulfide Bond Formation Strategies within Oxyprothepin 5,8-disulfide Synthesis

The disulfide bond is the defining feature of this compound. This S-S linkage is typically formed from two precursor thiol (-SH) groups. The synthesis of disulfide bonds is a well-established area of organic chemistry with applications ranging from materials science to peptide and protein chemistry. There are three primary strategies for forming this crucial functional group: direct oxidation of thiols, disulfide exchange reactions, and enzyme-mediated pathways.

Oxidative Coupling of Thiols

The most direct method for forming a disulfide bond is the oxidative coupling of two thiol molecules. This reaction involves the removal of a hydrogen atom from each of the two thiol groups and the subsequent formation of a sulfur-sulfur bond. A wide variety of oxidizing agents and conditions have been developed to effect this transformation efficiently and cleanly.

This method is particularly effective for creating symmetrical disulfides. Common oxidants include air (O2), hydrogen peroxide (H2O2), and iodine (I2) organic-chemistry.org. The reaction conditions can often be mild, avoiding the use of harsh or toxic reagents. For instance, aerobic oxidation of thiols can be promoted by organocatalysts under metal-free conditions organic-chemistry.org. Furthermore, green chemistry approaches have been developed, using bio-based solvents like ethyl lactate (B86563), which can mediate the oxidative coupling without the need for any catalyst or additive researchgate.net. Photocatalysis, using visible light and a catalyst such as TiO2, represents another modern and sustainable method for thiol oxidation researchgate.net.

Table 1: Selected Reagents for Oxidative Coupling of Thiols

| Oxidizing System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Air / O2 | Catalyst-free or with organocatalyst | Broad | organic-chemistry.orgresearchgate.net |

| Hydrogen Peroxide (H2O2) | Catalytic iodide ion or iodine | Various thiols | organic-chemistry.org |

| Iodine (I2) | With riboflavin-derived organocatalyst | Various thiols | organic-chemistry.org |

Disulfide Exchange Reactions for Unsymmetrical Disulfides

When the goal is to synthesize an unsymmetrical disulfide (R-S-S-R'), where the two organic groups are different, a simple oxidative coupling is often unsuitable as it can lead to a mixture of products. In these cases, disulfide exchange reactions are employed. This type of reaction involves the reaction of a thiol (R-SH) with a symmetrical disulfide (R'-S-S-R') to form the desired unsymmetrical product.

To drive the reaction towards the unsymmetrical product, one of the disulfides is often "activated". For example, reacting a thiol with 1-chlorobenzotriazole generates a benzotriazolated thiol intermediate, which readily reacts with a second, different thiol to form the unsymmetrical disulfide organic-chemistry.org. Transition metal-catalyzed systems using copper, nickel, or palladium also offer effective strategies for promoting disulfide exchange and forming unsymmetrical disulfide bonds rsc.org. These methods are valuable for the late-stage functionalization of complex molecules rsc.org.

Table 2: Methodologies for Unsymmetrical Disulfide Synthesis

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Thiol Activation | 1-Chlorobenzotriazole (BtCl) | Mild conditions, one-pot sequence | organic-chemistry.org |

| Organophosphorus Activation | Organophosphorus sulfenyl bromide | Good for l-cysteine derivatives | organic-chemistry.org |

| Transition Metal Catalysis | Copper, Nickel, Palladium systems | Broad substrate applicability | rsc.org |

Chemoenzymatic and Biocatalytic Disulfide Synthesis

Nature extensively uses disulfide bonds to stabilize the three-dimensional structures of proteins. This process is mediated by enzymes, and chemists have sought to harness these biological catalysts for synthetic purposes. Chemoenzymatic and biocatalytic approaches to disulfide bond formation offer unparalleled selectivity and efficiency under mild, aqueous conditions.

The key enzymes involved in disulfide bond formation in vivo are thiol-disulfide oxidoreductases, such as protein disulfide isomerase (PDI) in eukaryotes nih.gov. These enzymes facilitate both the formation and isomerization of disulfide bridges during protein folding nih.gov. While applying these enzymes directly to small molecule synthesis can be complex, the principles of biocatalysis are increasingly being integrated into synthetic routes for complex natural products nih.gov. The use of standalone enzymes as biocatalysts for specific transformations, such as macrocyclization or epoxidation, demonstrates the potential for developing enzymatic steps for key reactions like disulfide bond formation in a broader synthetic context nih.gov.

Synthetic Modifications and Prodrug Design of this compound Analogues

Strategic Derivatization to Optimize Pharmacological Profiles

The dibenzo[b,f]thiepine scaffold is a versatile pharmacophore present in several psychoactive drugs. researchgate.net Strategic derivatization of "this compound" would aim to modulate its pharmacokinetic and pharmacodynamic properties. Key areas for modification include the piperazine (B1678402) side chain and the aromatic rings of the tricyclic core.

Side Chain Modifications: The N-hydroxypropylpiperazine side chain of Oxyprothepine is a common feature in atypical antipsychotics and is crucial for interaction with dopamine (B1211576) and serotonin (B10506) receptors. Modifications to this chain, such as altering the length of the alkyl spacer or introducing different functional groups on the terminal alcohol, could fine-tune receptor binding affinity and selectivity. For instance, esterification of the terminal hydroxyl group could yield prodrugs with altered lipophilicity and duration of action.

The following table outlines potential derivatization strategies and their expected impact on pharmacological profiles:

| Modification Site | Derivative | Rationale | Potential Impact |

| Piperazine Side Chain | N-acetyl-piperazine | Increased lipophilicity | Enhanced blood-brain barrier penetration |

| Piperazine Side Chain | N-(2-hydroxyethyl)-piperazine | Altered hydrogen bonding capacity | Modified receptor binding affinity |

| Dibenzo[b,f]thiepine Core | 2-fluoro substitution | Increased metabolic stability | Longer half-life |

| Dibenzo[b,f]thiepine Core | 7-methoxy substitution | Altered electronic properties | Modified receptor selectivity |

Exploration of Isomeric Forms and Their Synthetic Accessibility

The non-planar, boat-like conformation of the central seven-membered thiepine (B12651377) ring in the dibenzo[b,f]thiepine system gives rise to the possibility of conformational isomers. The introduction of a rigid 5,8-disulfide bridge in "this compound" would significantly constrain the conformational flexibility of the tricyclic core, potentially leading to stable atropisomers. Atropisomerism could arise from hindered rotation around the aryl-aryl single bonds due to the steric bulk of the disulfide bridge and other substituents.

The synthesis of specific isomers would likely require stereoselective synthetic methods. Chiral catalysts or auxiliaries could be employed during the key cyclization or disulfide bond formation steps to favor the formation of one enantiomer over the other. Alternatively, racemic mixtures of isomers could be separated using chiral chromatography techniques.

The Z and E isomers of related dibenzo[b,f]oxepine derivatives have been studied, and their distinct biological activities have been noted. mdpi.com Similarly, the different spatial arrangements of the substituents in the isomers of "this compound" could lead to significant differences in their pharmacological profiles. For instance, one isomer might exhibit a better fit for the target receptor binding pocket than the other.

The synthetic accessibility of these isomers would depend on the energy barrier to rotation around the biaryl axes. If the barrier is high, the isomers would be stable and isolable. Computational modeling could be employed to predict the stability of different atropisomers and guide the synthetic efforts towards the most promising candidates.

The following table summarizes the potential isomeric forms of "this compound":

| Isomer Type | Description | Synthetic Approach | Potential Pharmacological Significance |

| Enantiomers | Non-superimposable mirror images | Asymmetric synthesis, chiral resolution | Different receptor binding affinities and efficacies |

| Diastereomers | Isomers that are not mirror images (if other chiral centers are present) | Diastereoselective synthesis, chromatographic separation | Varied pharmacokinetic and pharmacodynamic properties |

| Atropisomers | Stereoisomers arising from restricted rotation about single bonds | Synthesis with bulky groups to increase rotational barrier, separation of stable isomers | Potentially dramatic differences in biological activity |

Pharmacodynamics and Molecular Mechanisms of Action of Oxyprothepin 5,8 Disulfide

Neuroreceptor Binding Affinity and Functional Characterization of Oxyprothepin (B1217814)

Oxyprothepin, a typical antipsychotic of the dibenzothiepin class, has been characterized by its interaction with several key neuroreceptors. Its pharmacological profile is primarily defined by its potent antagonism of dopamine (B1211576) receptors and moderate affinity for serotonin (B10506) receptors.

Serotonin Receptor (5-HT) Subtype Interactions

Oxyprothepin demonstrates a notable, albeit moderate, affinity for the 5-HT2A receptor subtype. Research indicates a Ki value of 18 nM for its binding to 5-HT2A receptors. The interaction with other serotonin receptor subtypes such as 5-HT1, 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 has not been extensively detailed in the available literature for Oxyprothepin. The antagonistic activity at 5-HT2A receptors is a common feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to drugs that are purely D2 antagonists.

Dopaminergic Receptor Antagonism

The primary mechanism of action for Oxyprothepin is its potent antagonism of the dopamine D2 receptor. It exhibits a high affinity for this receptor, with a reported Ki value of 2.1 nM. This strong D2 receptor blockade is characteristic of typical antipsychotic medications and is central to their efficacy in treating psychosis. The affinity for other dopaminergic receptor subtypes has not been as thoroughly elucidated for Oxyprothepin.

Differentiation and Selectivity Profile Across Neurotransmitter Receptors

Oxyprothepin displays a selective antagonist profile, with its highest affinity directed towards the dopamine D2 receptor. Its affinity for the 5-HT2A receptor is approximately nine-fold lower than for the D2 receptor. This profile distinguishes it from some other antipsychotic agents that may have more promiscuous binding across a wider range of receptors. The available data points to a focused action on these two key receptor systems involved in the pathophysiology of schizophrenia and other psychotic disorders.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D2 | 2.1 |

| Serotonin 5-HT2A | 18 |

Intracellular Signaling Cascades Modulated by Oxyprothepin 5,8-disulfide

Note: The following sections describe the generally accepted signaling pathways associated with D2 and 5-HT2A receptor antagonism. Specific studies on the intracellular signaling cascades modulated directly by Oxyprothepin or its 5,8-disulfide derivative are not available in the reviewed literature.

G-Protein Coupled Receptor (GPCR) Downstream Signaling Pathways

Both the dopamine D2 and serotonin 5-HT2A receptors are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org Their activation (or in the case of an antagonist like Oxyprothepin, their blockade) directly influences intracellular signaling cascades mediated by heterotrimeric G-proteins.

Dopamine D2 Receptor Signaling: The D2 receptor typically couples to the Gi/o family of G-proteins. biomolther.org Activation of the D2 receptor by dopamine normally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). mdpi.com As an antagonist, Oxyprothepin would block this effect, thereby preventing dopamine-induced decreases in cAMP levels. This can lead to a disinhibition of downstream targets of cAMP-dependent protein kinase (PKA).

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins. nih.gov Activation of this receptor by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). By acting as an antagonist, Oxyprothepin would block these serotonin-mediated signaling events.

Impact on Second Messenger Systems

The antagonism of D2 and 5-HT2A receptors by a compound like Oxyprothepin would have significant, though opposing in some respects, effects on key second messenger systems.

Cyclic AMP (cAMP): By blocking the inhibitory effect of dopamine on adenylyl cyclase via D2 receptors, Oxyprothepin would lead to a relative increase, or prevent a decrease, in cAMP levels in cells where this pathway is active. mdpi.com

Inositol Trisphosphate (IP3) and Diacylglycerol (DAG): Through its antagonism of 5-HT2A receptors, Oxyprothepin would inhibit the serotonin-induced production of IP3 and DAG. nih.gov This would result in a blunted intracellular calcium release and reduced activation of PKC that would normally be stimulated by serotonin.

The net effect of Oxyprothepin on a given neuron or neural circuit would depend on the relative expression and functional status of D2 and 5-HT2A receptors, as well as the ambient concentrations of dopamine and serotonin.

Protein Interactions and Post-Translational Modifications

The intricate dance of protein folding and function is often orchestrated by post-translational modifications, among which the formation of disulfide bonds stands as a critical event. These covalent linkages, formed between the thiol groups of cysteine residues, are fundamental to the structural integrity and functional regulation of a vast number of proteins, particularly those destined for the extracellular space or residing on the cell surface. The cellular machinery responsible for the correct formation and rearrangement of these bonds is complex and tightly regulated, with enzymes like Protein Disulfide Isomerase (PDI) playing a central role within the endoplasmic reticulum (ER). Perturbations in this process can lead to ER stress, a condition implicated in numerous diseases. While direct research on the specific interactions of this compound is not extensively available in the public domain, the principles governing disulfide bond dynamics provide a framework for understanding the potential molecular mechanisms of such a compound.

Role of Disulfide Bonds in Protein Structure and Function

Disulfide bonds are covalent linkages formed from the oxidation of two cysteine residues, and they play a pivotal role in defining and maintaining the three-dimensional structure of many proteins. metwarebio.com These bonds are particularly prevalent in secreted proteins and the extracellular domains of membrane proteins, where they impart significant structural stability required to withstand the harsh extracellular environment. nih.gov

The primary functions of disulfide bonds in proteins include:

Stabilization of Tertiary and Quaternary Structures: By creating strong covalent cross-links within a polypeptide chain (intramolecular) or between different chains (intermolecular), disulfide bonds drastically reduce the conformational entropy of the unfolded state, thereby stabilizing the protein's native folded conformation. metwarebio.comlsuhsc.edu This is crucial for maintaining the precise architecture of complex proteins, such as antibodies and enzymes. creative-proteomics.commonash.edu For instance, the heavy and light chains of antibodies are held together by intermolecular disulfide bonds, which are essential for their antigen-binding function. monash.edu

Regulation of Protein Activity: Beyond a purely structural role, disulfide bonds can act as redox-active switches that modulate a protein's function in response to changes in the cellular redox environment. nih.gov The cleavage and formation of these bonds can trigger conformational changes that alter protein activity, a mechanism observed in various cellular processes. lsuhsc.edu Some disulfides are intentionally strained, storing potential energy that, when released upon cleavage, drives a necessary functional conformational change. monash.edu

Influence on Protein Folding Pathways: The formation of correct disulfide bonds is a key step in the oxidative folding of many proteins within the endoplasmic reticulum. creative-proteomics.com This process is not random; it is catalyzed and proofread by a family of enzymes to ensure the native disulfide pairing, which is essential for the protein to achieve its final, functional state. nih.govmonash.edu

Protection and Half-Life Extension: In the oxidizing and protease-rich extracellular environment, disulfide bonds help protect proteins from denaturation and proteolytic degradation, thereby increasing their circulating half-life. lsuhsc.edu

The location and context of a disulfide bond within a protein's structure are critical to its specific function, with some bonds being indispensable for proper folding and activity, while others may have more subtle roles. monash.edu

Table 1: Functional Roles of Disulfide Bonds in Proteins

| Function | Description | Examples |

| Structural Stabilization | Covalently links cysteine residues to maintain the three-dimensional shape of proteins, particularly those in the extracellular space. metwarebio.comnih.govcreative-proteomics.com | Antibodies, Hormones (e.g., Insulin), Enzymes, Keratin monash.edu |

| Functional Regulation | Acts as a redox switch; the formation or cleavage of the bond can alter protein activity in response to cellular signals. nih.govlsuhsc.edu | Thrombospondin-1, CD4 receptor lsuhsc.edu |

| Catalytic Activity | Participates directly in enzymatic reactions, often involving redox chemistry. monash.edu | Thioredoxin monash.edu |

| Assembly of Subunits | Links different polypeptide chains together to form functional multi-subunit protein complexes. monash.edu | Immunoglobulins (Antibodies), Insulin monash.edu |

Modulation of Protein Disulfide Isomerase (PDI) Activity

Protein Disulfide Isomerase (PDI) is a resident enzyme of the endoplasmic reticulum that plays a crucial role in the oxidative folding of nascent proteins. nih.govcreative-proteomics.com It functions as a chaperone and an enzyme, catalyzing the formation, reduction, and isomerization (rearrangement) of disulfide bonds. metwarebio.comnih.gov This ensures that proteins achieve their correct, native disulfide pairing, a critical checkpoint for protein quality control before they can be trafficked out of the ER.

The catalytic activity of PDI is essential for:

Oxidation: Introducing disulfide bonds into newly synthesized proteins.

Reduction: Breaking incorrect disulfide bonds.

Isomerization: Shuffling disulfide bonds until the native conformation is achieved.

Given its central role, the modulation of PDI activity can have profound effects on cellular function. Inhibition of PDI can disrupt the proper folding of a wide array of proteins, leading to an accumulation of misfolded proteins. This is a strategy being explored in certain therapeutic contexts, as some cancer cells and pathogenic organisms exhibit high PDI activity. For example, the function of the HIV-1 envelope protein gp120, which is rich in disulfide bonds, is dependent on PDI-mediated disulfide cleavage for viral entry into the host cell. lsuhsc.edu

Conversely, enhancing PDI activity could potentially alleviate conditions associated with protein misfolding, although this is a more complex therapeutic challenge. The activity of PDI and other members of its family is tightly regulated within the cell to match the load of protein synthesis and folding demands. nih.gov

Table 2: Key Enzymes in Disulfide Bond Metabolism

| Enzyme/System | Location | Primary Function |

| Protein Disulfide Isomerase (PDI) | Endoplasmic Reticulum | Catalyzes the oxidation, reduction, and isomerization of disulfide bonds during protein folding. metwarebio.comnih.govcreative-proteomics.com |

| Ero1 (ER oxidoreductin 1) | Endoplasmic Reticulum | Oxidizes PDI, enabling it to subsequently oxidize substrate proteins. metwarebio.com |

| Glutathione / Thioredoxin | Cytoplasm, Mitochondria | Act as reducing agents that can break disulfide bonds, maintaining a reducing environment inside the cell. creative-proteomics.commonash.edu |

| Erv1/Mia40 | Mitochondria | A machinery similar to PDI that facilitates disulfide bond formation in mitochondrial proteins. nih.gov |

Effect on Endoplasmic Reticulum (ER) Stress Response

The endoplasmic reticulum is the primary site for the synthesis and folding of secretory and membrane proteins. The proper formation of disulfide bonds is integral to this process. creative-proteomics.com An imbalance between the load of proteins entering the ER for folding and the capacity of the ER's folding machinery leads to a condition known as ER stress.

A key trigger for ER stress is the accumulation of misfolded proteins, which can result from the disruption of disulfide bond formation. metwarebio.com If PDI activity is inhibited or overwhelmed, proteins fail to achieve their native conformation, leading to their aggregation within the ER.

To cope with this situation, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

Temporarily halting protein synthesis to reduce the folding load.

Upregulating the expression of chaperone proteins, like PDI, to increase folding capacity.

Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If these adaptive measures fail to resolve the stress, the UPR will switch to promoting apoptosis (programmed cell death) to eliminate the compromised cell. Chronic ER stress and the failure of the UPR are implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, where the aggregation of misfolded proteins is a central pathological feature. metwarebio.com Therefore, any compound that significantly interferes with the machinery of disulfide bond formation would likely trigger a potent ER stress response.

Preclinical Pharmacological Efficacy and Structure Activity Relationships of Oxyprothepin 5,8 Disulfide

In Vitro Pharmacological Profiling

There is no available information on the receptor binding profile of Oxyprothepin (B1217814) 5,8-disulfide, including its dissociation constants (pKi values) for any relevant biological targets. uni.lu Similarly, data from functional assays that would characterize its potential antagonist activity are absent from the public domain. uni.lu Furthermore, no studies on its effects in cell-based assays to determine cellular response or viability have been identified.

In Vivo Efficacy Models for Central Nervous System Disorders

No in vivo studies have been published regarding the potential antipsychotic-like or anticonvulsant activities of Oxyprothepin 5,8-disulfide. uni.lu Therefore, its effects in rodent models of psychosis or its ability to suppress chemically-induced seizures, such as those induced by pentylenetetrazol, have not been documented.

Geroprotective Effects in Animal Models of Aging and Neurodegeneration

The potential of a compound to protect against the detrimental effects of aging, known as geroprotective effects, is a significant area of research. In the context of neurodegeneration, which is a hallmark of many age-related diseases, animal models are crucial for evaluating the efficacy of new therapeutic agents. nih.govfrontiersin.org

Research into the neuroprotective effects of various compounds often utilizes animal models that mimic aspects of human neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.govnih.gov These models can be created through genetic modification or by inducing neurotoxicity with specific agents. frontiersin.org For instance, the administration of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) can induce a Parkinson's-like state in mice, characterized by the loss of dopaminergic neurons. nih.govnih.gov Similarly, the injection of amyloid-β peptides can be used to model aspects of Alzheimer's disease. frontiersin.org

The evaluation of a compound's neuroprotective and potential geroprotective effects in these models would involve assessing a range of outcomes. These include behavioral tests to measure cognitive functions and motor coordination, as well as histopathological and biochemical analyses of brain tissue. nih.govnih.gov Key biomarkers of neurodegeneration, oxidative stress, and inflammation would be quantified to determine the compound's mechanism of action. mdpi.com For example, studies on essential oils in animal models of neurodegeneration have shown a reduction in oxidative stress markers and pro-inflammatory cytokines, alongside improvements in behavioral outcomes. peerj.com

While no specific studies on this compound in animal models of aging and neurodegeneration have been identified, its structural relationship to antipsychotic drugs with known effects on the central nervous system suggests that it could be a candidate for such investigations. Future research would be necessary to explore its potential to mitigate age-related neuronal damage and functional decline.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. spu.edu.symdpi.com This approach is instrumental in drug discovery for predicting the activity of new analogues and optimizing lead compounds. mdpi.com

Development of Predictive Models for this compound Analogues

The development of predictive QSAR models for analogues of this compound would be a logical step in the exploration of this chemical space for therapeutic potential. This process involves several key stages. mdpi.com

First, a dataset of structurally related compounds with their corresponding biological activities would be compiled. mdpi.com For antipsychotic-like molecules, this activity could be receptor binding affinity, enzyme inhibition, or a measure of functional cellular response. cpn.or.kr

Next, a wide range of molecular descriptors for each analogue would be calculated using specialized software. scispace.comserbiosoc.org.rsresearchgate.net These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. spu.edu.sy

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), would then be employed to build a mathematical model that relates the descriptors to the biological activity. chemmethod.com

The predictive power of the resulting QSAR model would be rigorously validated using both internal and external validation techniques. mdpi.com A statistically robust and validated model could then be used to predict the biological activity of novel, untested analogues of this compound, thereby guiding the synthesis of more potent and selective compounds. spu.edu.synih.gov QSAR studies on other classes of compounds, such as chalcone (B49325) derivatives, have demonstrated the utility of this approach in identifying promising new therapeutic agents. nih.gov

Identification of Pharmacophoric Features and Molecular Descriptors

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. researcherslinks.com The identification of the pharmacophoric features of this compound and its analogues is crucial for understanding their interaction with biological targets and for designing new molecules with improved activity. researchgate.net

Pharmacophore modeling can be performed using ligand-based or structure-based approaches. researchgate.net In the absence of a known receptor structure, a ligand-based approach would involve aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. researcherslinks.com For a compound like this compound, which is a dibenzothiepine derivative, these features would likely include aromatic rings, hydrophobic regions, hydrogen bond acceptors and donors, and a positive ionizable group, which are common in many antipsychotic drugs. researcherslinks.com

In addition to the 3D pharmacophoric features, a variety of molecular descriptors would be calculated to capture the physicochemical properties of the molecules. These descriptors are the numerical inputs for QSAR models. scispace.comserbiosoc.org.rsresearchgate.netscirp.org

Table 1: Examples of Molecular Descriptors Relevant for QSAR Studies of Antipsychotic-like Compounds

| Descriptor Class | Examples of Descriptors | Description |

| Electronic | Energy of the Highest Occupied Molecular Orbital (EHOMO), Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Relate to the molecule's reactivity and ability to participate in electronic interactions. scirp.org |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, which influences its absorption, distribution, and ability to cross the blood-brain barrier. scirp.org |

| Steric/Topological | Molecular Weight (MW), Molecular Volume (Vol), Polar Surface Area (PSA) | Describe the size, shape, and polarity of the molecule, which are important for receptor binding. scispace.comserbiosoc.org.rsresearchgate.net |

| Constitutional | Number of rotatable bonds, Number of hydrogen bond donors/acceptors | Quantify the flexibility and hydrogen bonding capacity of the molecule. |

The selection of the most relevant descriptors is a critical step in building a predictive QSAR model. scirp.org

Analytical Chemistry and Bioanalytical Methodologies for Oxyprothepin 5,8 Disulfide

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of "Oxyprothepin 5,8-disulfide," enabling its separation from impurities, synthetic byproducts, and complex matrices. The choice of chromatographic technique is dictated by the analyte's volatility, polarity, and the analytical objective, such as purity assessment or reaction monitoring.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like "this compound," which may require derivatization to enhance volatility, GC coupled with selective detectors offers high sensitivity and specificity. jfda-online.com The selection of the detector is crucial for achieving the desired analytical performance.

Flame Photometric Detector (FPD): The FPD is highly selective for sulfur- and phosphorus-containing compounds. When sulfur compounds are burned in a hydrogen-rich flame, they emit light at a characteristic wavelength (around 394 nm), which is detected by a photomultiplier tube. tajhizkala.irucp.pt This makes the FPD an excellent choice for the specific detection of "this compound" in complex mixtures, as it provides high selectivity against a hydrocarbon matrix. ysi.com The pulsed flame photometric detector (PFPD) is a newer design that offers improved sensitivity and selectivity. tajhizkala.irastm.org The detection limit for sulfur compounds using FPD is typically in the low picogram range. tajhizkala.ir

Electron Capture Detector (ECD): The ECD is extremely sensitive to electronegative compounds, such as those containing halogens, nitro groups, and, to some extent, sulfur, particularly in the form of disulfides. measurlabs.comacs.org Given the presence of the disulfide bond in "this compound," the ECD could offer high sensitivity. However, its response is highly dependent on the molecular structure, and it is also sensitive to other halogenated or oxygenated impurities, which might be present. epa.gov

Photoionization Detector (PID): A PID uses high-energy photons, typically from an ultraviolet lamp, to ionize molecules. buygasmonitors.com It is sensitive to a broad range of volatile organic compounds (VOCs), including aromatic and sulfur-containing compounds. While not as selective as the FPD for sulfur, the PID is a sensitive, non-destructive detector that can be used for the analysis of "this compound." buygasmonitors.com

Table 1: Comparison of GC Detectors for the Analysis of Sulfur-Containing Compounds

| Detector | Principle of Operation | Selectivity for Sulfur Compounds | Typical Detection Limit | Advantages | Disadvantages |

| Flame Photometric Detector (FPD) | Chemiluminescence of sulfur species in a hydrogen-rich flame. tajhizkala.ir | High (106:1 S/C). tajhizkala.ir | 20 pg of sulfur. tajhizkala.ir | Highly specific for sulfur, equimolar response to sulfur. ysi.com | Can be quenched by co-eluting hydrocarbons. rsc.org |

| Electron Capture Detector (ECD) | Electron absorption by electronegative compounds. measurlabs.com | Moderate to High | Sub-picogram | Extremely high sensitivity for certain compounds. measurlabs.com | Response is highly structure-dependent, non-linear range. epa.gov |

| Photoionization Detector (PID) | Photoionization of molecules by UV light. buygasmonitors.com | Moderate | Low ppb to ppm range. buygasmonitors.com | Sensitive to a wide range of VOCs, non-destructive. buygasmonitors.com | Not specific to sulfur, response varies with compound. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds, including those that are non-volatile or thermally labile. For "this compound," reversed-phase HPLC (RP-HPLC) is the most probable method of choice.

In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a chromatographic peak can be assessed using a photodiode array (PDA) detector, which measures the UV-Vis spectrum across the peak to check for spectral homogeneity. sepscience.comtorontech.com For quantification, a calibration curve is constructed using reference standards. A well-developed HPLC method can separate "this compound" from its precursors, degradation products, and isomers. nih.govresearchgate.net

Table 2: Exemplary HPLC Parameters for the Analysis of a Dibenzothiepin-related Compound

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min. |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., 235 nm). nih.gov |

| Injection Volume | 10-20 µL. |

| Column Temperature | 25-40 °C. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. sigmaaldrich.comeag.com In the synthesis of "this compound," TLC can be used to quickly determine if the starting materials have been consumed and to visualize the formation of the product and any byproducts. prepchem.comresearchgate.net

The separation is performed on a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. eag.com A small spot of the reaction mixture is applied to the plate, which is then developed in a sealed chamber with an appropriate solvent system (mobile phase). sigmaaldrich.com The choice of the mobile phase is critical for achieving good separation. eag.com After development, the separated spots can be visualized under UV light or by using a chemical staining agent. eag.com The relative retention factor (Rf) value of the product can be compared to that of the starting materials to track the reaction's progress. eag.com

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of organic molecules. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.

For volatile derivatives of "this compound," GC/MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. filab.fr As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. researchgate.net GC-MS is widely used for the analysis of polycyclic aromatic sulfur heterocycles like dibenzothiophene (B1670422) and its derivatives. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. This is particularly useful for confirming the identity of "this compound" and for distinguishing it from other compounds with the same nominal mass. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry can achieve the high resolution required for this purpose. mdpi.com When coupled with gas chromatography (GC-QTOF-MS), it can significantly improve the confidence in the identification and reduce uncertainty in the quantification of polycyclic aromatic sulfur heterocycles. nih.govnih.govresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) capabilities of HRMS instruments can be used to fragment the molecule and obtain structural information, which is crucial for characterizing the disulfide linkage. biopharmaspec.comnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of new chemical entities like Oxyprothepin (B1217814) 5,8-disulfide. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and concentration.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a robust and widely accessible technique for quantifying compounds in solution. thermofisher.comdrawellanalytical.com The method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comresearchgate.net The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law. libretexts.org

For this compound, the tricyclic dibenzothiepine core structure, which is shared with the parent compound oxyprothepin, serves as the primary chromophore. grafiati.comthieme-connect.com To determine the concentration of a solution of this compound, a UV-Vis spectrophotometer is used to measure its absorbance at the wavelength of maximum absorption (λmax). pro-analytics.netupi.edu This λmax value is specific to the compound's electronic structure. A calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. libretexts.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. upi.edu

Table 1: Illustrative UV-Vis Spectrophotometry Parameters for Concentration Determination

| Parameter | Description | Hypothetical Value for this compound |

|---|---|---|

| λmax | The wavelength at which the compound shows maximum absorbance. This is determined by scanning the sample across a range of UV-Vis wavelengths. | ~265 nm |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λmax. It is a constant specific to the compound and the solvent. | 15,000 L·mol⁻¹·cm⁻¹ |

| Calibration Curve Range | The range of concentrations used to create a linear plot of absorbance vs. concentration. | 1 - 25 µg/mL |

| Correlation Coefficient (R²) | A statistical measure of how close the data are to the fitted regression line. A value >0.99 indicates a strong linear relationship. | >0.995 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. libretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. libretexts.orgnih.gov For this compound, NMR is crucial for confirming the presence and location of the intramolecular disulfide bond, which distinguishes it from its parent compound.

The formation of the 5,8-disulfide bond within the dibenzothiepine ring system would cause significant changes in the chemical environment of nearby protons and carbons. These changes are observed as shifts in the resonance frequencies (chemical shifts) in the ¹H and ¹³C NMR spectra. nih.gov

¹H NMR: Protons on the aromatic rings adjacent to the newly formed disulfide bridge would experience a change in their electronic environment, leading to a downfield or upfield shift compared to the precursor molecule.

¹³C NMR: The carbons directly attached to the sulfur atoms (C-5 and C-8) would show the most dramatic change in their chemical shifts. bhu.ac.in The signals for these carbons would appear at a different frequency compared to the corresponding carbons in oxyprothepin. mdpi.com

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing unambiguous confirmation of the entire molecular structure. nih.gov

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for Structural Confirmation

| Nucleus | Position | Expected Chemical Shift (δ) Range (ppm) | Rationale for Shift |

|---|---|---|---|

| ¹H | H-4, H-6 | 7.0 - 7.5 | Aromatic protons adjacent to the sulfur-containing ring; their exact shift is influenced by the disulfide bond. |

| ¹H | Piperazine (B1678402) Protons | 2.5 - 3.5 | Protons on the piperazine side chain, generally appearing in the aliphatic region. |

| ¹³C | C-5, C-8 | 130 - 150 | Aromatic carbons directly bonded to sulfur atoms in the disulfide bridge. Their chemical shift would be significantly different from the thiol or thioether precursors. |

| ¹³C | Other Aromatic Carbons | 115 - 140 | Standard chemical shift range for carbons in a polycyclic aromatic system. |

| ¹³C | Piperazine Carbons | 45 - 55 | Aliphatic carbons of the piperazine ring. |

Advanced Techniques for Disulfide Bond Integrity and Metabolism

Studying the formation and stability of the disulfide bond in this compound within a biological context requires highly sensitive and specific analytical methods capable of assessing its redox state and quantifying its presence in complex matrices.

Differential Cysteine Labeling for Thiol-Disulfide Redox State Assessment

The thiol-disulfide system is a key component of cellular redox homeostasis. researchgate.netmdpi.com The formation of this compound from a precursor likely involves the oxidation of two thiol groups. Differential cysteine labeling, often coupled with mass spectrometry, is a powerful strategy to study this process. researchgate.netnih.gov This technique, also known as "tag-switch," allows for the differentiation and quantification of reduced thiols versus oxidized disulfides. portlandpress.com

The general workflow involves:

Blocking free thiols: Any free sulfhydryl groups in a sample are first blocked (alkylated) using a "light" isotopic labeling reagent, such as N-ethylmaleimide (NEM). tandfonline.com

Reducing disulfides: The sample is then treated with a reducing agent (e.g., DTT or TCEP) to break the disulfide bonds, such as the one in this compound, exposing two new thiol groups.

Labeling newly formed thiols: These newly exposed thiols are then labeled with a "heavy" isotopic version of the alkylating reagent (e.g., d5-NEM). tandfonline.com

Analysis by Mass Spectrometry: The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass difference between the light and heavy tags allows for the precise identification and quantification of molecules that originally contained a disulfide bond. mdpi.com

This method can confirm the presence of the 5,8-disulfide bond and can be used to study its stability and redox cycling under various biological conditions. mdpi.com

Table 3: Workflow for Differential Cysteine Labeling

| Step | Reagent/Process | Purpose |

|---|---|---|

| 1. Block Free Thiols | N-ethylmaleimide (NEM, d0) | To alkylate and protect all existing free sulfhydryl groups in the sample, preventing them from reacting in subsequent steps. |

| 2. Reduce Disulfides | Tris(2-carboxyethyl)phosphine (TCEP) | To selectively break disulfide bonds, including the 5,8-disulfide of the target metabolite, generating free thiols. |

| 3. Label Exposed Thiols | Deuterated N-ethylmaleimide (d5-NEM) | To alkylate the newly formed thiols that resulted from disulfide reduction. The mass difference (5 Da) serves as a specific tag. |

| 4. Analysis | LC-MS/MS | To separate the labeled compounds and detect the mass-tagged peptides or molecules, allowing for quantification of the original disulfide-containing species. |

Method Development for Biological Fluid Analysis (e.g., blood, brain tissue)

Quantifying this compound in complex biological matrices like blood, plasma, or brain tissue is essential for pharmacokinetic and metabolic studies. mdpi.comnih.gov This requires the development of a validated bioanalytical method, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. ijsr.netresearchgate.net

The development process involves several key stages:

Sample Preparation: The primary challenge is to efficiently extract the analyte from the complex biological matrix while removing interfering substances like proteins and lipids. mdpi.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.comchromatographyonline.com For tissue samples like the brain, an initial homogenization step is required. waters.comresearchgate.net

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the extract before it enters the mass spectrometer. nih.gov The choice of column, mobile phase, and gradient is optimized to achieve a sharp peak and good separation.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the detector of choice for its ability to selectively and sensitively quantify analytes at very low concentrations. researchgate.net The method is set up in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion, creating a highly specific detection channel.

Method Validation: The entire method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure it is accurate, precise, selective, and stable for its intended purpose. bioanalysis-zone.comeuropa.eu This includes assessing linearity, accuracy, precision, recovery, and matrix effects.

Table 4: Key Parameters in Bioanalytical Method Development for this compound

| Parameter | Technique/Method | Typical Considerations |

|---|---|---|

| Sample Extraction | Solid-Phase Extraction (SPE) | Choice of sorbent (e.g., mixed-mode C18/anion exchange) to retain the analyte while washing away interferences. Elution with an appropriate organic solvent. |

| Chromatography | UHPLC with a C18 column | Gradient elution with acetonitrile and water (containing formic acid to aid ionization). A short run time (<5 min) is desirable for high throughput. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | The piperazine moiety is readily protonated, making positive mode ESI efficient for generating the precursor ion [M+H]⁺. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Optimization of MRM transitions (precursor ion → product ion) for the analyte and an internal standard to ensure specificity and accurate quantification. |

| Quantification Range | Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL to pg/mL range, depending on the required sensitivity for pharmacokinetic studies. |

Toxicology and Safety Pharmacology of Oxyprothepin 5,8 Disulfide

In Vitro Toxicological Screening

In vitro toxicological screening is a critical first step in evaluating the safety of a chemical compound. These studies, conducted on cells or tissues in a controlled laboratory setting, provide initial insights into a substance's potential to cause harm at the cellular level.

Cytotoxicity Assays in Relevant Cell Lines

Cytotoxicity assays are designed to determine the concentration at which a substance becomes toxic to living cells. This is a fundamental measure of a compound's intrinsic toxicity. For a compound like Oxyprothepin (B1217814) 5,8-disulfide, which is structurally related to antipsychotic medications, relevant cell lines for testing would include those of neuronal and hepatic origin, as the nervous system and the liver are primary sites of action and metabolism, respectively.

Table 1: Representative Cytotoxicity Assays

| Assay Type | Principle | Endpoint Measured |

| MTT Assay | Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. | Cell viability, IC50 (half-maximal inhibitory concentration) |

| LDH Assay | Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. | Cell membrane integrity, cytotoxicity |

| Neutral Red Uptake Assay | Assesses the accumulation of the neutral red dye in the lysosomes of viable cells. | Cell viability, lysosomal integrity |

No publicly available data from these assays could be found for Oxyprothepin 5,8-disulfide.

Genotoxicity Testing

Genotoxicity assays evaluate the potential of a compound to damage the genetic material (DNA) within a cell. Such damage can lead to mutations and potentially increase the risk of cancer. A standard battery of genotoxicity tests is typically performed to assess different aspects of DNA damage.

Table 2: Standard Genotoxicity Assays

| Assay Type | Organism/Cell System | Endpoint Measured |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium and Escherichia coli strains | Gene mutations (point mutations and frameshifts) |

| In Vitro Micronucleus Test | Mammalian cell lines (e.g., CHO, V79, L5178Y) | Chromosomal damage (clastogenicity and aneugenicity) |

| In Vitro Chromosomal Aberration Test | Mammalian cell lines (e.g., human peripheral blood lymphocytes) | Structural and numerical chromosomal abnormalities |

No publicly available data from these genotoxicity assays could be found for this compound.

In Vivo Preclinical Safety Assessment

Following in vitro screening, in vivo studies in animal models are conducted to understand the systemic effects of a compound in a whole organism. These studies are essential for identifying potential target organs for toxicity and for establishing a preliminary safety profile before any potential human exposure.

Systemic Toxicity Studies

Systemic toxicity studies involve administering the compound to animals, typically rodents and a non-rodent species, over various durations (acute, sub-chronic, and chronic) to observe for any adverse health effects. These studies provide information on the general toxicity of the substance and help to identify a No-Observed-Adverse-Effect Level (NOAEL).

No publicly available data from systemic toxicity studies could be found for this compound.

Organ-Specific Toxicity (e.g., cardiovascular, neurological, hepatic)

Based on the compound's chemical structure, its expected pharmacological action, and findings from initial toxicity studies, further investigations into its effects on specific organ systems are often warranted. For a compound related to oxyprothepin, a key focus would be on the cardiovascular, neurological, and hepatic systems.

Table 3: Examples of Organ-Specific Toxicity Assessments

| Organ System | Assessment Method | Parameters Evaluated |

| Cardiovascular | In vivo telemetry in conscious animals, hERG assay | Blood pressure, heart rate, electrocardiogram (ECG) intervals (e.g., QT interval) |

| Neurological | Functional observational battery (FOB), neurobehavioral tests | Changes in behavior, motor coordination, sensory function, and autonomic nervous system activity |

| Hepatic | Serum biochemistry, histopathology of liver tissue | Levels of liver enzymes (e.g., ALT, AST), bilirubin; evidence of liver cell damage or inflammation |

No publicly available data on the organ-specific toxicity of this compound could be found.

Biomarkers of Exposure and Effect

Biomarkers are measurable indicators of a biological state. In toxicology, they can be used to confirm exposure to a substance (biomarkers of exposure) or to indicate an early biological response to that substance (biomarkers of effect). The development of such biomarkers would be a crucial step in any further investigation of this compound.

No specific biomarkers of exposure or effect have been identified or validated for this compound in the public domain.

Risk Assessment Methodologies for Novel Pharmaceutical Candidates

The risk assessment for a new chemical entity like this compound is a multi-faceted process that integrates data from a variety of studies to build a comprehensive safety profile. drug-dev.com The goal is to understand potential toxic effects on target organs, the relationship between the dose administered and these effects, and whether these effects are reversible. kobia.kr This process begins with early screening and progresses to more complex and regulated studies as the drug candidate moves through the development pipeline. histologix.com

General Toxicology Studies

General toxicology studies are designed to evaluate the systemic toxicity of a drug candidate following single or repeated administrations. These studies are crucial for identifying target organs of toxicity and determining a safe starting dose for human clinical trials. kobia.krnih.gov

In vitro toxicology studies are performed early in the drug discovery process to provide an initial screen for potential hazards, which helps in selecting the most promising candidates and reducing the reliance on animal testing. lnhlifesciences.orgkosheeka.com These laboratory-based assays use cultured cells or tissues to assess the potential of a compound to cause cellular damage. medtechbcn.com

A fundamental component of in vitro toxicology is the cytotoxicity assay, which measures the potential of a substance to cause cell death or damage. lnhlifesciences.orgkosheeka.com Various methods are employed, including assays that measure metabolic activity (e.g., MTT assay), cell membrane integrity (e.g., LDH release assay), or the number of viable cells. medtechbcn.comnih.gov For a novel compound like this compound, a panel of cytotoxicity assays would be conducted across different cell lines to identify any potential for cellular toxicity.

Illustrative Data Table: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| HepG2 (Human Liver) | MTT Assay | Cell Viability | > 100 |

| HEK293 (Human Kidney) | LDH Release | Membrane Integrity | > 100 |

| SH-SY5Y (Human Neuroblastoma) | Resazurin Assay | Metabolic Activity | 85 |

This table presents hypothetical data for illustrative purposes.

For this compound, initial dose-range finding studies would be conducted in rodents to determine the maximum tolerated dose (MTD). nih.gov This would be followed by repeated-dose toxicity studies of varying durations (e.g., 28 days, 90 days) to assess the effects of longer-term exposure. noblelifesci.com

Illustrative Data Table: 28-Day Repeated-Dose Oral Toxicity Study of this compound in Rats

| Dose Group (mg/kg/day) | Key Clinical Observations | Target Organ Toxicity | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) |

| 0 (Vehicle) | Normal | None | - |

| 10 | Normal | None | 10 |

| 50 | Mild sedation, reversible | Minimal liver enzyme elevation | - |

| 200 | Marked sedation, weight loss | Hepatocellular hypertrophy | - |

This table presents hypothetical data for illustrative purposes.

Specific Toxicology Studies

Beyond general toxicity, a series of specific toxicology studies are required to investigate particular types of toxicity that a new drug might cause.

Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can cause damage to the genetic material (DNA) of cells. bibliotekanauki.pl Such damage can potentially lead to mutations and cancer. wikipedia.org A standard battery of genotoxicity tests is required by regulatory authorities before a new drug can be tested in humans. capra.ca

The Ames test , or bacterial reverse mutation assay, is a widely used initial screen for mutagenic potential. wikipedia.orgmicrobiologyinfo.com It uses specific strains of bacteria, such as Salmonella typhimurium, that have a pre-existing mutation rendering them unable to synthesize an essential amino acid like histidine. microbiologyinfo.comaatbio.com The test assesses whether the drug candidate can cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium. bibliotekanauki.pl

The in vitro micronucleus test is another key assay that detects chromosomal damage. criver.com It identifies the presence of micronuclei, which are small, membrane-bound DNA fragments that are left behind in the cytoplasm after a cell divides. nih.govfrontiersin.org An increase in the frequency of micronucleated cells indicates that the compound may be clastogenic (causing structural chromosome aberrations) or aneugenic (causing changes in chromosome number). nih.gov

Illustrative Data Table: Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) | With and Without | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Negative |

This table presents hypothetical data for illustrative purposes.

Carcinogenicity studies are long-term studies, typically conducted in rodents, to assess the potential of a drug to cause cancer. These studies are generally required for drugs that are intended for long-term, continuous, or frequent intermittent use. ich.org The decision to conduct carcinogenicity studies is based on factors such as the results of genotoxicity tests, the drug's mechanism of action, and the intended patient population.

Reproductive and developmental toxicology studies are designed to evaluate the potential effects of a drug on all aspects of the reproductive process. europa.eu This includes fertility, pregnancy, embryonic and fetal development, and postnatal development of the offspring. ich.org The International Council for Harmonisation (ICH) S5(R3) guideline provides a framework for these studies. europa.eunih.govfda.gov These studies are crucial for determining the safety of a drug for use in women of childbearing potential and during pregnancy. ich.org

Studies typically investigate:

Fertility and early embryonic development: Assesses effects on male and female reproductive function.

Embryo-fetal development: Evaluates the potential for the drug to cause birth defects when administered during organogenesis. ich.org

Pre- and postnatal development: Examines the effects on the developing offspring from conception through to sexual maturity.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. capra.ca The core battery of safety pharmacology studies focuses on the cardiovascular, respiratory, and central nervous systems.

Assessing the potential for a new drug to cause cardiovascular side effects is a critical safety concern. nih.gov One of the most important assessments is the hERG (human Ether-à-go-go-Related Gene) assay . evotec.com The hERG gene encodes a potassium ion channel that plays a key role in the repolarization of the cardiac action potential. evotec.comdrughunter.com Inhibition of this channel can lead to a prolongation of the QT interval, which can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes. drughunter.com The hERG assay is an in vitro test that measures the effect of a compound on the electrical current flowing through this channel in cultured cells. evotec.com

Illustrative Data Table: hERG Channel Assay for this compound

| Assay Type | Test System | Endpoint | IC50 (µM) |

| Patch Clamp | HEK293 cells expressing hERG | hERG current inhibition | > 30 |

This table presents hypothetical data for illustrative purposes.

The respiratory system is another vital system that is evaluated in safety pharmacology studies. nih.govslideshare.net These studies assess the potential of a drug to adversely affect breathing. creative-biolabs.com Typically, these studies are conducted in conscious animals, and key parameters such as respiratory rate, tidal volume, and minute volume are measured. nih.govresearchgate.net

Illustrative Data Table: Respiratory Safety of this compound in Conscious Rats

| Dose (mg/kg) | Respiratory Rate (% Change from Baseline) | Tidal Volume (% Change from Baseline) | Minute Volume (% Change from Baseline) |

| 10 | -2% | +1% | -1% |

| 50 | -5% | +3% | -2% |

| 200 | -8% | +4% | -4% |

This table presents hypothetical data for illustrative purposes.

The central nervous system (CNS) assessment evaluates the effects of a drug on neurological function. researchgate.net A common method for this is the Irwin test or a functional observational battery (FOB). vivotecnia.compharmaceutical-tech.com In these tests, animals are administered the drug and then systematically observed for a wide range of behavioral and physiological changes. vivotecnia.comscispace.comnih.gov This can include changes in motor activity, coordination, reflexes, and body temperature.

Illustrative Data Table: Irwin Test Findings for this compound in Mice

| Dose (mg/kg) | Key CNS Observations |

| 10 | No significant effects observed. |

| 50 | Mild decrease in locomotor activity. |

| 200 | Moderate sedation, decreased muscle tone. |

This table presents hypothetical data for illustrative purposes.

Integrated Risk Assessment